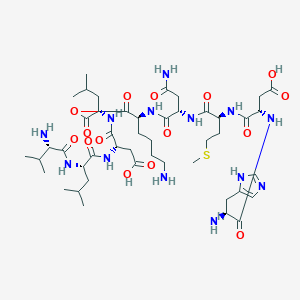
Atrimustine
Übersicht
Beschreibung
Atrimustine, also known as bestrabucil or busramustine, is a cytostatic antineoplastic agent . It was under development in Japan by Kureha Chemicals for the treatment of breast cancer and non-Hodgkin’s lymphoma, as well as for the prevention of graft-versus-host disease in bone marrow transplant recipients . It is a conjugate of chlorambucil and β-estradiol benzoate, which results in targeted cytostatic activity toward estrogen receptor-positive tissues such as breast and bone .
Molecular Structure Analysis
Atrimustine has a molecular formula of C41H47Cl2NO6 and a molecular weight of 720.72 g/mol . It is a conjugate of chlorambucil and β-estradiol benzoate .Physical And Chemical Properties Analysis
Atrimustine has a molecular formula of C41H47Cl2NO6 and a molecular weight of 720.72 g/mol . It is a solid substance with a white to off-white color .Wissenschaftliche Forschungsanwendungen
Atrazine and Microbial Adsorption
- Atrazine Biosorption by Fungi : A study by Lu et al. (2021) explored the use of a fungus, Aspergillus oryzae, for biosorption of atrazine. This approach may effectively reduce pollution caused by atrazine residue in the environment, offering a potential application for controlling atrazine residue pollution.
Atrazine in Ecotoxicological Studies
- Herbicide Atrazine in Ecotoxicology : Castro et al. (2021) conducted a scientometric analysis focusing on the use of atrazine in ecotoxicological studies, particularly with microalgae and cyanobacteria as test organisms. This highlights the relevance of atrazine research in understanding its environmental impact.
Effects on Aquatic Ecosystems
- Atrazine Impact on Plankton Communities : A study by Hamilton et al. (1988) showed that multiple atrazine applications in aquatic environments can significantly affect the phytoplankton community. This research provides insight into atrazine's ecological effects on aquatic systems.
- Toxic Stress Modeling in Marine Systems : De Hoop et al. (2013) combined experiments with modeling to explore long-term effects of atrazine on marine ecosystems. This study helps in understanding the broader environmental implications of atrazine use.
Atrazine and Endocrine Disruption
- Hermaphroditism Induced by Atrazine : Hayes et al. (2002) demonstrated that atrazine exposure can induce hermaphroditism and affect sexual development in amphibians. This finding is crucial for assessing the impact of atrazine on wildlife.
- Atrazine-Induced Hermaphroditism in Frogs : In a related study, Hayes et al. (2002) observed that atrazine exposure led to hermaphroditism and gonadal dysgenesis in leopard frogs, raising concerns about its role in amphibian declines.
Analytical and Detection Techniques
- Analytical Techniques for Atrazine : Singh et al. (2018) reviewed the analytical techniques and biodegradation strategies for atrazine, providing a comprehensive overview of detection and remediation methods.
Atrazine and Endocrine Disruption in Mammals
- Atrazine and Endocrine Gene Networks : Suzawa & Ingraham (2008) found that atrazine activates endocrine gene networks in fish and mammalian cells, suggesting its broader impact on vertebrate endocrine systems.
Atrazine in Water and Health Concerns
- Atrazine in U.S. Drinking Water : Benotti et al. (2009) screened drinking water for atrazine and other contaminants, emphasizing the importance of monitoring atrazine levels in public water systems.
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47Cl2NO6/c1-41-21-20-34-33-17-15-32(49-40(47)29-7-3-2-4-8-29)26-30(33)12-16-35(34)36(41)18-19-37(41)50-39(46)27-48-38(45)9-5-6-28-10-13-31(14-11-28)44(24-22-42)25-23-43/h2-4,7-8,10-11,13-15,17,26,34-37H,5-6,9,12,16,18-25,27H2,1H3/t34-,35-,36+,37+,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJUINDAXYAPTO-UUBSBJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046416 | |
| Record name | Atrimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrimustine | |
CAS RN |
75219-46-4 | |
| Record name | Atrimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75219-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrimustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075219464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATRIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC0K09B7K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)








